3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 4
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQUKTZYMHVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
The most straightforward approach involves the alkylation of 3,5-dimethyl-1H-pyrazole with 4-bromobutanoic acid under basic conditions. In this method, the pyrazole’s nitrogen acts as a nucleophile, displacing the bromide ion. A representative procedure involves:
- Reagents : 3,5-Dimethyl-1H-pyrazole (1.0 equiv), 4-bromobutanoic acid (1.2 equiv), potassium carbonate (2.0 equiv).
- Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12 hours.
- Yield : 58–65% after recrystallization from ethanol.
The reaction’s regioselectivity favors substitution at the pyrazole’s 4-position due to steric hindrance at the 1-position from the methyl groups. Nuclear magnetic resonance (NMR) analysis of the product confirms the structure, with characteristic shifts at δ 2.09 ppm (pyrazole methyl groups) and δ 2.83 ppm (butanoic acid chain).
Microwave-Assisted Alkylation
To improve reaction efficiency, microwave irradiation has been employed:
- Reagents : 3,5-Dimethyl-1H-pyrazole (1.0 equiv), 4-bromobutanoic acid (1.1 equiv), sodium hydroxide (1.5 equiv).
- Conditions : Microwave heating at 120°C for 20 minutes in DMF.
- Yield : 79% after high-performance liquid chromatography (HPLC) purification.
This method reduces reaction time from hours to minutes and enhances yield by minimizing side reactions such as over-alkylation.
Cyclocondensation of Hydrazines with Diketone Precursors
Hydrazine-Diketone Cyclization
An alternative route involves forming the pyrazole ring from a diketone precursor. For example:
- Reagents : 4-Oxohexanoic acid (1.0 equiv), methylhydrazine (1.1 equiv).
- Conditions : Reflux in acetic acid at 100°C for 6 hours.
- Yield : 45–50% after acidification and filtration.
The reaction proceeds via cyclocondensation, where the hydrazine reacts with the diketone to form the pyrazole ring. The carboxylic acid group remains intact during the process, as confirmed by infrared (IR) spectroscopy (C=O stretch at 1705 cm⁻¹).
Oxidative Modification of Pre-Formed Pyrazoles
Oxidation of 3,5-dimethyl-4-(3-butenyl)-1H-pyrazole using potassium permanganate (KMnO₄) introduces the carboxylic acid group:
- Reagents : 3,5-Dimethyl-4-(3-butenyl)-1H-pyrazole (1.0 equiv), KMnO₄ (4.0 equiv).
- Conditions : Aqueous solution at 70–90°C for 4 hours.
- Yield : 33% after MnO₂ filtration and HCl acidification.
This method is limited by moderate yields due to competing side reactions, such as over-oxidation to carbon dioxide.
Functional Group Interconversion Strategies
Hydrolysis of Nitrile Intermediates
A three-step synthesis starting from 3,5-dimethylpyrazole-4-carbonitrile has been reported:
- Alkylation : React 3,5-dimethylpyrazole-4-carbonitrile with 1,4-dibromobutane to form 4-(4-bromobutyl)-3,5-dimethylpyrazole-4-carbonitrile.
- Substitution : Replace bromide with a nitrile group using sodium cyanide (NaCN).
- Hydrolysis : Convert the nitrile to a carboxylic acid using 6 M HCl under reflux.
While labor-intensive, this approach allows precise control over the butanoic acid chain’s length.
Amide Formation and Subsequent Hydrolysis
A patent-pending method involves:
- Amide Synthesis : React 3,5-dimethylpyrazole-4-amine with succinic anhydride to form 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide.
- Hydrolysis : Treat the amide with hydrochloric acid to yield the carboxylic acid.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Industrial protocols prioritize eco-friendly solvents like water or ethanol. For example, a pilot-scale reaction using aqueous K₂CO₃ achieved 70% yield with solvent recovery via distillation.
Catalytic Methods
Recent studies explore palladium-catalyzed cross-coupling to attach the butanoic acid moiety. Using Pd(OAc)₂ and Xantphos as ligands, yields of 82% have been reported in model systems.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Alkylation | Simple, one-pot procedure | Moderate regioselectivity | 58–79% |
| Microwave Alkylation | Rapid, high yield | Requires specialized equipment | 79% |
| Cyclocondensation | Builds pyrazole in situ | Low yield due to side reactions | 45–50% |
| Nitrile Hydrolysis | Precise chain control | Multi-step, toxic intermediates | 28–32% |
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The butanoic acid group undergoes classical acid-catalyzed reactions:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions produces esters. For example:
Typical conditions: Reflux with HSO or HCl as catalyst.
Amidation
Interaction with amines (e.g., ammonia, primary amines) forms amides. For instance:
Conditions: Often mediated by coupling agents like EDC or DCC.
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole moiety participates in electrophilic substitutions and cyclocondensation reactions.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration or sulfonation at activated positions. For example, nitration introduces nitro groups, though specific derivatives like 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid (PubChem CID 2057146) highlight this reactivity .
Hydrazone Formation
Reaction with phenylhydrazine yields hydrazone derivatives. A documented example includes:
Conditions: Ethanol, 15 days at room temperature .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazone formation | Phenylhydrazine | 4-(3,4-Dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | 85% |
Thione Derivative Formation
Sulfurization with PS introduces thione groups:
Conditions: Reflux for 6 hours .
| Parameter | Value |
|---|---|
| Yield | 50% |
| IR (C=S) | 1384 cm |
| Biological Activity | Antimicrobial potential |
Cyclocondensation with Diketones
Reaction with acetylacetone or benzil in methanol forms pyridazine derivatives:
Key data:
Comparative Reactivity Insights
The compound’s reactivity is enhanced by:
-
Electron-donating methyl groups on the pyrazole ring, activating it for electrophilic substitution.
-
Flexible butanoic acid chain , facilitating steric accessibility in cyclization reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid have shown effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of pyridazinone derivatives from the acid, which demonstrated notable antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections caused by resistant strains .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The inhibition of inflammatory responses mediated by activated microglia is crucial for mitigating neurodegeneration. Studies suggest that compounds derived from this compound can modulate these inflammatory pathways, presenting a promising avenue for therapeutic interventions .
Pharmacological Insights
2.1 Cannabinoid Receptor Interactions
Pharmacological studies have explored the interaction of this compound with cannabinoid receptors, particularly CB1 receptors. This interaction may play a role in regulating neurogenesis and could be beneficial in developing treatments for conditions like anxiety and depression . The modulation of these receptors could lead to innovative therapeutic strategies targeting mood disorders.
2.2 Thrombopoietin Receptor Agonism
Another significant application of this compound is its potential as a thrombopoietin receptor agonist. Research has indicated that derivatives can enhance platelet production, making them candidates for treating thrombocytopenia—a condition characterized by low platelet counts. This application highlights the compound's versatility in addressing hematological disorders .
Case Studies and Experimental Findings
Table 1: Summary of Experimental Findings on this compound
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol. The structure includes a pyrazole ring substituted with dimethyl groups and a butanoic acid moiety, contributing to its unique biological properties.
The primary target of this compound is the αvβ6 integrin , which plays a crucial role in various cellular processes including cell migration, differentiation, and survival. The binding affinity of this compound to αvβ6 integrin suggests its potential as an inhibitor in pathways related to inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro studies have shown that it can inhibit enzymes involved in metabolic pathways, such as:
- α-glucosidase : IC₅₀ values indicate potent inhibition comparable to established inhibitors like Acarbose.
- Xanthine oxidase : The compound demonstrates remarkable inhibitory activity, suggesting potential applications in managing oxidative stress-related conditions .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It shows considerable radical scavenging abilities, which may contribute to its protective effects against oxidative damage in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is suitable for inhalation delivery via nebulization, making it a candidate for respiratory therapies. Its solubility and bioavailability are influenced by environmental factors such as pH, which can affect therapeutic efficacy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid, and how can purity be ensured?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with butanoic acid precursors. For example, condensation reactions using 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with malonic acid derivatives under acidic or basic conditions (e.g., Knoevenagel reaction) can yield the target compound . Purification typically employs flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and absence of impurities. Key signals include pyrazole ring protons (δ ~6.2–6.5 ppm) and the carboxylic acid proton (δ ~12.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₁₅N₂O₂: 195.1134) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for confirming stereochemistry .
Q. What are the primary pharmacological applications under investigation?
- Methodological Answer : Structural analogs (e.g., 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid) inhibit amyloid fibril deposition, suggesting potential in neurodegenerative disease research . In vitro assays (e.g., Thioflavin T binding for amyloid aggregation) and cell viability studies (MTT assay) are used to evaluate efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- SAR Studies : Modifying the pyrazole’s methyl groups or replacing the butanoic acid with shorter/longer chains alters solubility and target binding. For example, fluorinated derivatives (e.g., 4-fluoro analogs) show enhanced blood-brain barrier penetration .
- Molecular Docking : Software like AutoDock Vina predicts interactions with amyloid-β or kinase targets. Pyrazole ring hydrophobicity and carboxylic acid hydrogen bonding are critical for affinity .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN and BASF commands to refine twinned data .
- Disorder Modeling : Partial occupancy of flexible side chains (e.g., butanoic acid) is resolved via iterative refinement with restraints on bond lengths/angles .
- Data Table Example :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.042 |
| C-C Bond Length | 1.54 Å (butanoic chain) |
Q. How can conflicting yield data in synthetic protocols be addressed?
- Methodological Answer : Low yields (e.g., 22–27% in similar compounds ) often stem from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening : Pd(OAc)₂ for coupling reactions improves efficiency .
- Temperature Control : Slow addition of reagents at 0°C minimizes byproduct formation.
- Alternative Solvents : DMF or THF enhances solubility of intermediates .
Q. What analytical techniques resolve stability issues in aqueous solutions?
- Methodological Answer :
- pH-Dependent Stability : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation at pH 7.4 (simulated physiological conditions). Carboxylic acid protonation (pKa ~4.5) affects solubility .
- Lyophilization : Freeze-drying in the presence of trehalose (5% w/v) improves long-term storage stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
